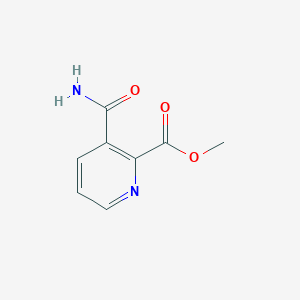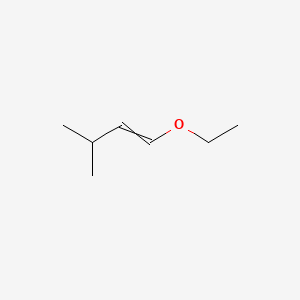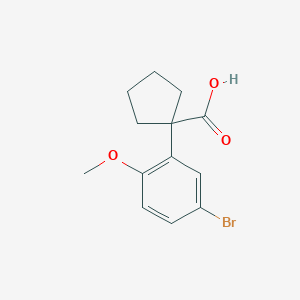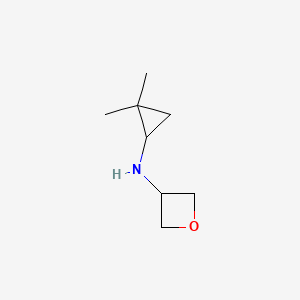![molecular formula C9H12O3 B11721779 (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B11721779.png)
(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-spiro[bicyclo[221]heptane-2,2’-[1,3]dioxolan]-5-one is a spiro compound characterized by a bicyclo[221]heptane framework fused with a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.1]heptane derivatives with dioxolane precursors under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the spiro linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran at low temperatures.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,4R)-spiro[bicyclo[221]heptane-2,2’-[1,3]dioxolan]-5-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. Researchers are investigating its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound are being explored for their potential use in drug development. Their unique structural features may provide advantages in terms of specificity and efficacy.
Industry
In the industrial sector, (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one: A similar compound with a different stereochemistry.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic frameworks but different functional groups.
Dioxolane derivatives: Compounds with similar dioxolane rings but different spiro linkages.
Uniqueness
(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(1'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one |
InChI |
InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2/t6-,7-/m1/s1 |
InChI-Schlüssel |
AHODDELHXDJTTC-RNFRBKRXSA-N |
Isomerische SMILES |
C1COC2(O1)C[C@H]3C[C@@H]2CC3=O |
Kanonische SMILES |
C1COC2(O1)CC3CC2CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4R,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B11721696.png)

![Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11721707.png)
![(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B11721729.png)



![2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B11721757.png)






